molecular formula C10H14ClN B13514040 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride

4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride

Cat. No.: B13514040
M. Wt: 183.68 g/mol
InChI Key: PGPJDCMCEZAPDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride typically involves the reaction of 4,6-dimethylindoline with hydrochloric acid . The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Biological Activity

4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

PropertyDetails
Molecular Formula C10H12ClN
Molecular Weight 183.66 g/mol
IUPAC Name 4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride
CAS Number 11593477

The mechanism of action of this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.

Neuropharmacological Effects

Research has indicated that this compound exhibits significant neuropharmacological properties:

  • Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects. Studies have demonstrated that it can reduce immobility in forced swim tests, indicating an increase in antidepressant-like behavior .
  • Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. Behavioral tests suggest that it may reduce anxiety-like behaviors in rodents .
  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions such as memory and learning in animal models .

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has been investigated for its antimicrobial properties. In vitro studies indicate that the compound exhibits activity against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Shows moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Study on Antidepressant Effects

A study conducted by researchers evaluated the antidepressant-like effects of this compound in a rodent model. The results indicated a significant reduction in depressive behaviors compared to control groups:

  • Methodology : Forced swim test and tail suspension test were employed.
  • Results : The compound reduced immobility time significantly at doses of 10 mg/kg and 20 mg/kg.

Study on Antimicrobial Properties

Another study assessed the antimicrobial efficacy of the compound against various pathogens:

  • Methodology : Disk diffusion method was used to evaluate antibacterial activity.
  • Results : The compound demonstrated a zone of inhibition greater than 15 mm against selected strains.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4,6-dimethyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-5-8(2)9-3-4-11-10(9)6-7;/h5-6,11H,3-4H2,1-2H3;1H

InChI Key

PGPJDCMCEZAPDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCNC2=C1)C.Cl

Origin of Product

United States

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